Cyclopropane-d5-carboxylic acid

Analytical Chemistry LC-MS/MS Quantitative Bioanalysis

Cyclopropane-d5-carboxylic acid (CAS 1219804-09-7) is a stable, isotopically labeled analog of cyclopropanecarboxylic acid, featuring complete deuteration at five ring positions (1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid). With a molecular weight of 91.12 g/mol, this compound provides a +5.03 Da mass shift relative to its unlabeled counterpart (MW 86.09 g/mol), a crucial characteristic for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

Molecular Formula C4H6O2
Molecular Weight 91.121
CAS No. 1219804-09-7
Cat. No. B595085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-d5-carboxylic acid
CAS1219804-09-7
SynonymsCYCLOPROPANE-D5-CARBOXYLIC ACID
Molecular FormulaC4H6O2
Molecular Weight91.121
Structural Identifiers
SMILESC1CC1C(=O)O
InChIInChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D
InChIKeyYMGUBTXCNDTFJI-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropane-d5-carboxylic Acid (CAS 1219804-09-7): High-Purity Pentadeuterated Internal Standard for MS Quantification


Cyclopropane-d5-carboxylic acid (CAS 1219804-09-7) is a stable, isotopically labeled analog of cyclopropanecarboxylic acid, featuring complete deuteration at five ring positions (1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid) . With a molecular weight of 91.12 g/mol, this compound provides a +5.03 Da mass shift relative to its unlabeled counterpart (MW 86.09 g/mol), a crucial characteristic for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . Commercially available at isotopic enrichments typically ≥98 atom % D, it is primarily employed in analytical chemistry for the precise quantification of cyclopropanecarboxylic acid and its derivatives in complex biological and environmental matrices .

Why Unlabeled or Lesser-Deuterated Analogs Cannot Replace Cyclopropane-d5-carboxylic Acid in Quantitative Assays


Substituting cyclopropane-d5-carboxylic acid with its unlabeled form (cyclopropanecarboxylic acid, CAS 1759-53-1), or with a lower-deuteration variant like cyclopropanecarboxylic acid-d4 (CAS 89924-82-3), introduces significant analytical error and reduces method robustness. The unlabeled compound is indistinguishable from the native analyte in mass spectrometry, making it impossible to use for isotope dilution quantification [1]. The -d4 analog, with only four deuterium atoms, provides a smaller mass shift (+4 Da) and may lack baseline resolution from the analyte or its natural isotopologues, particularly in complex matrices where ion suppression or overlapping isotope clusters can occur . Furthermore, the -d4 variant may not fully compensate for matrix effects due to potentially different chromatographic behavior compared to the perdeuterated -d5 analog, which has been optimized for maximum isotopic distinction and analytical precision [2].

Quantitative Evidence: Cyclopropane-d5-carboxylic Acid Differentiation Data


Mass Spectrometry Differentiation: +5 Da Mass Shift for Unambiguous Analyte Resolution

Cyclopropane-d5-carboxylic acid provides a definitive +5.03 Da mass shift (Δm/z) compared to unlabeled cyclopropanecarboxylic acid, a critical parameter for ensuring baseline resolution in mass spectrometric quantification. This shift prevents isotopic crosstalk and allows for precise peak integration, even in the presence of high concentrations of the native analyte . In contrast, cyclopropanecarboxylic acid-d4 offers a smaller +4 Da shift, which may be insufficient to avoid interference from natural abundance 13C isotopologues of the analyte, particularly when the analyte is present at low levels relative to a complex biological background .

Analytical Chemistry LC-MS/MS Quantitative Bioanalysis

Isotopic Purity and Enrichment: ≥98 atom% D Ensures Minimal Unlabeled Contamination

Commercial specifications for cyclopropane-d5-carboxylic acid consistently report an isotopic enrichment of 98 atom% D or higher . This high degree of deuteration is critical because any residual unlabeled cyclopropanecarboxylic acid in the internal standard will directly contribute to the measured analyte signal, leading to an overestimation of endogenous concentrations and a loss of sensitivity at low quantification limits (LLOQ) [1]. While the -d4 analog is also available at similar enrichment levels, the perdeuterated -d5 variant inherently minimizes the number of potential hydrogen-deuterium exchange sites, offering theoretical advantages for long-term stability in protic solvents .

Stable Isotope Labeling Quality Control Method Validation

Chromatographic Behavior and Matrix Effect Compensation: Superior to Unlabeled Analogues

While specific retention time (RT) data for cyclopropane-d5-carboxylic acid is scarce in public literature, class-level evidence for deuterated internal standards indicates that they often co-elute closely with their unlabeled analytes, thereby providing optimal correction for matrix-induced ion suppression or enhancement [1]. Unlabeled structural analogs used as internal standards (e.g., cyclobutanecarboxylic acid) will almost certainly exhibit different chromatographic retention, leading to incomplete compensation for matrix effects and reduced assay accuracy [2]. The -d5 label is placed on the stable cyclopropane ring carbons, minimizing the risk of deuterium-hydrogen exchange that can occur with labels on acidic or exchangeable protons, a known issue with some deuterated standards .

Chromatography LC-MS Matrix Effects

Procurement-Driven Applications for Cyclopropane-d5-carboxylic Acid


LC-MS/MS Bioanalysis of Cyclopropanecarboxylic Acid in Plasma

Cyclopropane-d5-carboxylic acid is the definitive internal standard for quantifying cyclopropanecarboxylic acid (a metabolite of certain pharmaceuticals and a potential biomarker) in biological matrices. The +5 Da mass shift ensures that the internal standard signal is fully resolved from the analyte and its natural isotopologues, a requirement for robust, validated bioanalytical methods suitable for preclinical and clinical pharmacokinetic studies .

Environmental Monitoring of Cyclopropane-Derived Pesticide Metabolites

In environmental fate studies of pyrethroid insecticides or other agrochemicals that degrade to cyclopropanecarboxylic acid, the -d5 internal standard enables accurate quantification in complex soil, sediment, or water samples. Its isotopic purity and stability compensate for matrix effects and variable extraction recoveries, providing the data integrity required for regulatory submission .

Quality Control and Impurity Profiling in Pharmaceutical Synthesis

During the manufacturing of active pharmaceutical ingredients (APIs) that contain or yield a cyclopropanecarboxylic acid moiety, cyclopropane-d5-carboxylic acid can be used as a spike-in standard for GC-MS or LC-MS methods to quantify residual levels of this key starting material or byproduct. This ensures compliance with ICH guidelines for impurity control in drug substances .

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